[(2-Bromophenyl)methyl](methyl)[(oxan-4-yl)methyl]amine
CAS No.:
Cat. No.: VC13433261
Molecular Formula: C14H20BrNO
Molecular Weight: 298.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BrNO |
|---|---|
| Molecular Weight | 298.22 g/mol |
| IUPAC Name | N-[(2-bromophenyl)methyl]-N-methyl-1-(oxan-4-yl)methanamine |
| Standard InChI | InChI=1S/C14H20BrNO/c1-16(10-12-6-8-17-9-7-12)11-13-4-2-3-5-14(13)15/h2-5,12H,6-11H2,1H3 |
| Standard InChI Key | BMAOUECICKTYBJ-UHFFFAOYSA-N |
| SMILES | CN(CC1CCOCC1)CC2=CC=CC=C2Br |
| Canonical SMILES | CN(CC1CCOCC1)CC2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula reflects a bromine atom attached to the ortho position of a phenyl ring, a methyl group, and a tetrahydropyran-derived methylamine group . The bromine atom introduces significant steric and electronic effects, influencing reactivity in substitution and coupling reactions. The tetrahydropyran ring enhances solubility in polar solvents and may modulate biological interactions through hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1411652-05-5 |
| Molecular Weight | 298.22 g/mol |
| Molecular Formula | |
| Density | Not Available |
| Boiling Point | Not Available |
Stereochemical Considerations
The tetrahydropyran ring adopts a chair conformation, minimizing steric strain. The methylamine group’s orientation relative to the bromophenyl moiety may influence intermolecular interactions, particularly in crystal packing or receptor binding. No enantiomeric or diastereomeric forms have been reported, suggesting synthetic routes yield a racemic mixture or a single stereoisomer.
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols for (2-Bromophenyl)methyl[(oxan-4-yl)methyl]amine are documented, analogous bromophenyl amines are typically synthesized via:
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Bromination of precursor aryl compounds: Electrophilic aromatic substitution using bromine or bromosuccinimide (NBS) .
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Reductive amination: Condensation of ketones or aldehydes with amines in the presence of reducing agents like sodium cyanoborohydride.
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Nucleophilic substitution: Replacement of halides or other leaving groups on aromatic rings with amine functionalities.
A patent describing the bromination of 2-methyl-2-phenylpropanoic acid in aqueous media highlights the feasibility of selective bromination under mild conditions, which could be adapted for synthesizing the bromophenyl moiety in this compound.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring bromination occurs at the ortho position rather than para or meta positions. Steric hindrance from the methyl group may favor ortho substitution.
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Purification: Separating isomers or unreacted starting materials, which often require chromatographic techniques or recrystallization.
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Solvent selection: Avoiding toxic solvents like carbon tetrachloride, as demonstrated in the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid .
Physicochemical Properties
Solubility and Stability
The compound is likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, tetrahydrofuran) due to the tetrahydropyran group. Bromine’s electronegativity may enhance stability against oxidative degradation, though photolytic debromination is a potential concern.
Spectroscopic Characterization
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